molecular formula C7H4ClF4NO B13478940 2-Chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine

2-Chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine

Cat. No.: B13478940
M. Wt: 229.56 g/mol
InChI Key: PDDHRCJRNNOSBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine is a chemical compound with the molecular formula C7H4ClF4NO It is characterized by the presence of a pyridine ring substituted with a chloro group and a tetrafluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine typically involves the reaction of 2-chloropyridine with 1,1,2,2-tetrafluoroethanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalytic hydrogenation and Bamberger rearrangement in a one-pot process has been reported to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can react with the chloro group in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative .

Scientific Research Applications

2-Chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine involves its interaction with specific molecular targets. The chloro and tetrafluoroethoxy groups contribute to its binding affinity and specificity. The compound may inhibit enzymes or receptors by forming stable complexes, thereby modulating biological pathways .

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline

Comparison: Compared to similar compounds, 2-Chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine exhibits unique properties due to the presence of the tetrafluoroethoxy group. This group enhances its chemical stability and reactivity, making it a valuable intermediate in various synthetic processes .

Properties

Molecular Formula

C7H4ClF4NO

Molecular Weight

229.56 g/mol

IUPAC Name

2-chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine

InChI

InChI=1S/C7H4ClF4NO/c8-5-2-1-4(3-13-5)14-7(11,12)6(9)10/h1-3,6H

InChI Key

PDDHRCJRNNOSBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OC(C(F)F)(F)F)Cl

Origin of Product

United States

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